3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
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Overview
Description
3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H11ClN2O2S It is known for its unique structural features, which include a chloro-substituted benzene ring, a cyano group, and a methylsulfinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with 3-cyano-4-(methylsulfinyl)benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide.
Reduction: Formation of 3-Chloro-N-(3-aminomethylphenyl)benzenecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylsulfinyl group can participate in redox reactions. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide
- 3-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
Uniqueness
3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties compared to its methylsulfanyl and methylsulfonyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(20)14-6-5-13(8-11(14)9-17)18-15(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJUQVWEHCGHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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